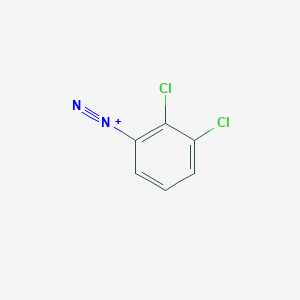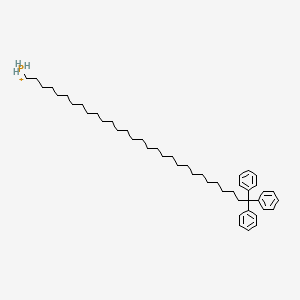![molecular formula C12H6O2 B14341841 2-[4-(Furan-2-yl)buta-1,3-diynyl]furan CAS No. 100074-11-1](/img/structure/B14341841.png)
2-[4-(Furan-2-yl)buta-1,3-diynyl]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Furan-2-yl)buta-1,3-diynyl]furan is an organic compound characterized by the presence of two furan rings connected by a buta-1,3-diynyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Furan-2-yl)buta-1,3-diynyl]furan typically involves the coupling of furan derivatives with diacetylene precursors. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs boron reagents and palladium catalysts to form the desired product . The reaction conditions often include the use of bases and solvents like ethanol or toluene, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Furan-2-yl)buta-1,3-diynyl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the triple bonds into single or double bonds, leading to different furan derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2-[4-(Furan-2-yl)buta-1,3-diynyl]furan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-[4-(Furan-2-yl)buta-1,3-diynyl]furan involves its interaction with various molecular targets and pathways. The compound’s diacetylene moiety allows it to participate in cycloaddition reactions, forming reactive intermediates that can interact with biological macromolecules. These interactions can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bifuran: Another compound with two furan rings, but without the diacetylene linker.
Furan-2-carboxylic acid: A simpler furan derivative with a carboxyl group.
3-(Furan-2-yl)-4H-chromen-4-one: A furan-containing heterocycle with different electronic properties.
Uniqueness
2-[4-(Furan-2-yl)buta-1,3-diynyl]furan is unique due to its diacetylene linker, which imparts distinct electronic and structural properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Eigenschaften
CAS-Nummer |
100074-11-1 |
|---|---|
Molekularformel |
C12H6O2 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
2-[4-(furan-2-yl)buta-1,3-diynyl]furan |
InChI |
InChI=1S/C12H6O2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h3-4,7-10H |
InChI-Schlüssel |
HOFZXLHWCIYZHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C#CC#CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]-](/img/structure/B14341758.png)
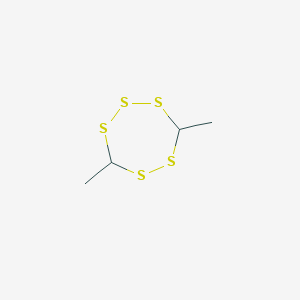
![Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate](/img/structure/B14341760.png)
![2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14341768.png)
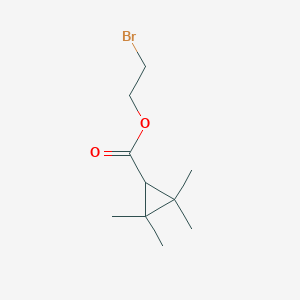
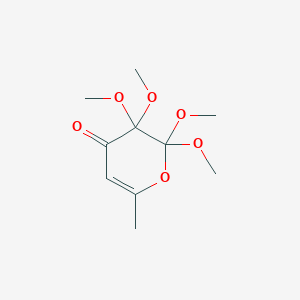
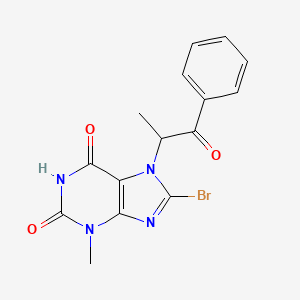
![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)
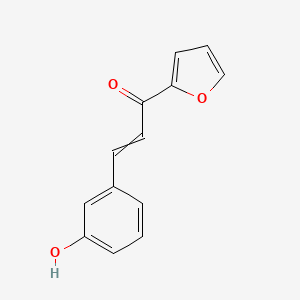

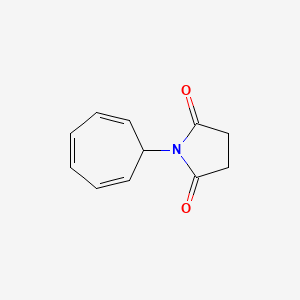
![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
